magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide
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Overview
Description
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is an organometallic compound that combines magnesium with a substituted benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide typically involves the reaction of 1-fluoro-2-methyl-4-phenylbenzene with magnesium in the presence of a suitable solvent such as diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of iodine or 1,2-dibromoethane to activate the magnesium . The general reaction can be represented as:
1-fluoro-2-methyl-4-phenylbenzene+Mg→this compound
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the magnesium-bonded group is replaced by another nucleophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the magnesium center.
Coupling Reactions: It is often used in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, boron reagents, and various oxidizing or reducing agents. Typical conditions involve the use of inert atmospheres (e.g., nitrogen or argon) and anhydrous solvents to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound formed by the coupling of the aryl group from the magnesium compound with another aryl group from the boron reagent .
Scientific Research Applications
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Material Science: The compound is explored for its potential in creating new materials with unique properties.
Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates and active compounds.
Catalysis: The compound is studied for its catalytic properties in various chemical reactions
Mechanism of Action
The mechanism by which magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide exerts its effects involves the formation of a reactive magnesium-carbon bond. This bond can act as a nucleophile in various reactions, attacking electrophilic centers in other molecules. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organomagnesium compounds such as:
- Magnesium;1-bromo-2-methyl-4-phenylbenzene
- Magnesium;1-chloro-2-methyl-4-phenylbenzene
- Magnesium;1-iodo-2-methyl-4-phenylbenzene
Uniqueness
Magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide is unique due to the presence of the fluorine atom, which can influence the reactivity and stability of the compound. The fluorine atom can also affect the electronic properties of the benzene ring, making this compound particularly interesting for specific applications .
Properties
Molecular Formula |
C13H10BrFMg |
---|---|
Molecular Weight |
289.43 g/mol |
IUPAC Name |
magnesium;1-fluoro-2-methyl-4-phenylbenzene;bromide |
InChI |
InChI=1S/C13H10F.BrH.Mg/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11;;/h3-9H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
YRQCCQBDENUJQR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=[C-]C=C2)F.[Mg+2].[Br-] |
Origin of Product |
United States |
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